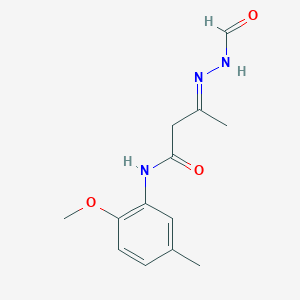
2-(2,4-dichlorophenoxy)-N-(4-nitrophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dichlorophenoxy)-N-(4-nitrophenyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-(4-nitrophenyl)acetamide typically involves the reaction of 2,4-dichlorophenoxyacetic acid with 4-nitroaniline. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen, and a solvent like dichloromethane or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The industrial process may also incorporate purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
2-(2,4-dichlorophenoxy)-N-(4-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms in the dichlorophenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like hydroxide ions or amines can be used to replace the chlorine atoms.
Major Products Formed
Reduction: The reduction of the nitro group yields 2-(2,4-dichlorophenoxy)-N-(4-aminophenyl)acetamide.
Substitution: Substitution reactions can yield a variety of products depending on the nucleophile used, such as 2-(2,4-dihydroxyphenoxy)-N-(4-nitrophenyl)acetamide.
科学的研究の応用
2-(2,4-ジクロロフェノキシ)-N-(4-ニトロフェニル)アセトアミドは、科学研究においていくつかの応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして、また様々な有機反応における試薬として使用されます。
生物学: 抗菌活性や抗癌活性など、潜在的な生物活性について研究されています。
医学: 様々な疾患に対する治療薬としての可能性を探求するため、研究が進められています。
産業: 農薬や医薬品の開発に使用されます。
作用機序
2-(2,4-ジクロロフェノキシ)-N-(4-ニトロフェニル)アセトアミドの作用機序には、特定の分子標的との相互作用が含まれます。ニトロフェニル基は還元されてアミンを形成することができ、これは生物系における酵素や受容体と相互作用する可能性があります。ジクロロフェノキシ基も、タンパク質やその他の生体分子との結合相互作用に関与することができ、それらの機能や活性を変化させる可能性があります。
類似化合物との比較
類似化合物
2-(2,4-ジクロロフェノキシ)酢酸: 2-(2,4-ジクロロフェノキシ)-N-(4-ニトロフェニル)アセトアミドの合成における前駆体です。
4-ニトロフェニル (2,4-ジクロロフェノキシ)アセテート: 類似の構造的特徴を持つ関連化合物です。
2-(2,4-ジクロロフェノキシ)-N-(4-アミノフェニル)アセトアミド: ニトロ化合物の還元生成物です。
独自性
2-(2,4-ジクロロフェノキシ)-N-(4-ニトロフェニル)アセトアミドは、ジクロロフェノキシ基とニトロフェニル基の両方が存在するため、独特な化学的および生物学的特性を有しています。
特性
CAS番号 |
92152-91-5 |
|---|---|
分子式 |
C14H10Cl2N2O4 |
分子量 |
341.1 g/mol |
IUPAC名 |
2-(2,4-dichlorophenoxy)-N-(4-nitrophenyl)acetamide |
InChI |
InChI=1S/C14H10Cl2N2O4/c15-9-1-6-13(12(16)7-9)22-8-14(19)17-10-2-4-11(5-3-10)18(20)21/h1-7H,8H2,(H,17,19) |
InChIキー |
LOCMWINKKAQJNI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1NC(=O)COC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide](/img/structure/B11566122.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydroxy-5-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(trifluoromethyl)-5,7-dihydro-1H-pyrrolo[2,3-d]pyrimidine-2,6-dione](/img/structure/B11566127.png)


![2-[(2,6-Dibromo-4-methylphenyl)amino]-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11566140.png)
![Ethyl 7-amino-3-(3,4-dimethoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11566141.png)
![(3Z)-3-{2-[(benzylamino)(oxo)acetyl]hydrazinylidene}-N-(pyridin-3-ylmethyl)butanamide](/img/structure/B11566159.png)
![(3E)-N-(9-ethyl-9H-carbazol-3-yl)-3-{2-[(4-methoxyphenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B11566160.png)
![N-(2,5-dichlorophenyl)-4-[(2E)-2-(4-iodobenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B11566167.png)
![N-(2-bromophenyl)-4-[(2E)-2-(3-chlorobenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B11566168.png)
![N'-[(E)-[2-(Diethylamino)-5-nitrophenyl]methylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B11566171.png)

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-3,5-dichloro-2-methoxybenzamide](/img/structure/B11566174.png)
![2-(2,4-dibromo-6-methoxyphenoxy)-N'-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide](/img/structure/B11566177.png)
